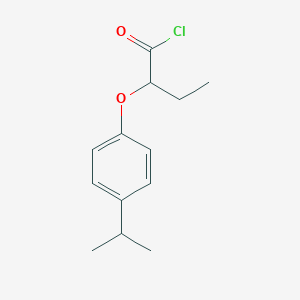
2-(4-Isopropylphenoxy)butanoyl chloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)butanoyl chloride typically involves the reaction of 4-isopropylphenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
化学反应分析
Types of Reactions
2-(4-Isopropylphenoxy)butanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(4-Isopropylphenoxy)butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols, respectively.
2-(4-Isopropylphenoxy)butanoic Acid: Formed from hydrolysis reactions.
科学研究应用
2-(4-Isopropylphenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 2-(4-Isopropylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications.
相似化合物的比较
Similar Compounds
2-(4-Isopropylphenoxy)butanoic Acid: A hydrolysis product of 2-(4-Isopropylphenoxy)butanoyl chloride.
4-Isopropylphenol: A starting material for the synthesis of this compound.
Butanoyl Chloride: Another starting material used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry and proteomics research.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQNYATXHJZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251812 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-58-8 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


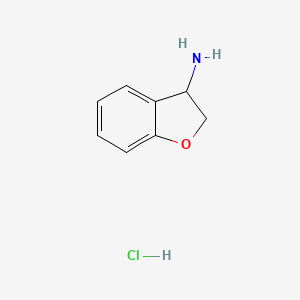
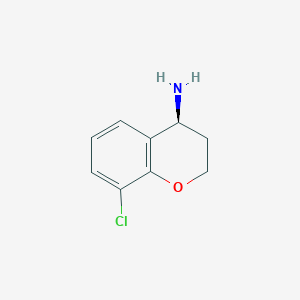

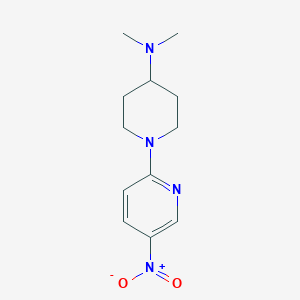
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
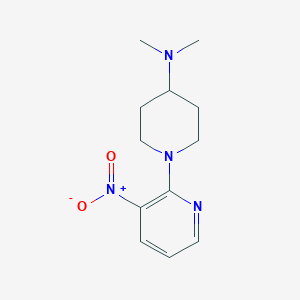
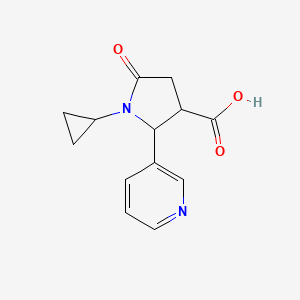

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
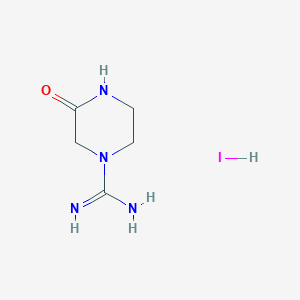
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)
